Halazone sodium
Description
Historical Context of N-Chlorinated Sulfonamides in Water Treatment Chemistry
The development of N-chlorinated sulfonamides for disinfection is rooted in the broader history of using chlorine compounds to ensure water safety, a practice that became widespread in the early 20th century. safewater.org The foundational work on organic chloramines, including the broader class of N-halamines, was significantly advanced by the English chemist Henry Drysdale Dakin in the early 1900s. His research during World War I on wound antiseptics led to the development of Chloramine-T, a related N-chlorinated sulfonamide, which was more stable and less irritating than sodium hypochlorite (B82951) solutions. atamanchemicals.com
This innovation paved the way for the synthesis of other stable, solid chlorine-releasing compounds. Halazone (B1210301) was developed to meet the need for a reliable and portable water disinfectant for soldiers in the field. wikipedia.org Its use became prominent during World War II, where it was issued to U.S. soldiers for the emergency disinfection of drinking water. wikipedia.orgnih.gov The key advantage of Halazone and similar N-chlorinated sulfonamides was their solid form, which made them easier to transport and handle compared to gaseous chlorine or liquid hypochlorite solutions. archive.org
Chemical Classification within Chlorine-Releasing Compounds
Halazone sodium is the salt form of Halazone, created to enhance its solubility in water. google.com Chemically, it belongs to several overlapping categories:
N-Chlorinated Sulfonamides : This is its primary classification. The structure features a sulfonamide group (-SO₂NH₂) where the nitrogen atom is bonded to two chlorine atoms (-SO₂NCl₂). wikipedia.org
Organic Chloramines : As an organic compound containing a nitrogen-chlorine (N-Cl) bond, it is considered an organic chloramine. These compounds act as reservoirs for "active chlorine."
Chlorine-Releasing Compounds : This is a functional classification for substances that release chlorine for disinfection. wikipedia.orgbrainly.in When this compound dissolves in water, the N-Cl bonds hydrolyze to produce hypochlorous acid (HOCl), the primary disinfecting agent. wikipedia.org
The disinfecting power of these compounds stems from the oxidizing potential of the released hypochlorous acid, which can effectively neutralize a wide range of microorganisms. wikipedia.org The stability of the N-Cl bond in solid form, coupled with its controlled hydrolysis in water, makes compounds like Halazone effective for point-of-use water treatment. researchgate.net
Table 1: Comparison of Selected Chlorine-Releasing Compounds
| Compound | Chemical Formula | Typical Form | Key Characteristics |
|---|---|---|---|
| Halazone | C₇H₅Cl₂NO₄S | Solid (Tablets) | Organic sulfonamide; stable in solid form; historically used for portable water purification. wikipedia.orgwikipedia.org |
| Sodium Hypochlorite | NaOCl | Liquid Solution | Active ingredient in bleach; widely used for municipal water treatment and household disinfection. wikipedia.org |
| Calcium Hypochlorite | Ca(OCl)₂ | Solid (Powder/Granules) | More stable and contains more available chlorine than sodium hypochlorite. wikipedia.org |
| Chloramine-T | C₇H₇ClNO₂SNa | Solid | Related N-chlorinated sulfonamide; used as a disinfectant and mild antiseptic. atamanchemicals.com |
| Sodium Dichloroisocyanurate (NaDCC) | C₃Cl₂N₃NaO₃ | Solid (Tablets/Granules) | High stability; widely used in modern water purification tablets, largely replacing Halazone. wikipedia.orgaquapurashop.com |
This table provides a simplified comparison of various chlorine-releasing agents.
Evolution of Water Disinfection Agents and the Chemical Position of this compound
The practice of water disinfection has evolved significantly over more than a century. Initial methods involved the direct application of chlorine gas or liquid sodium hypochlorite ("bleach"), which began around the turn of the 20th century. safewater.org While highly effective, these methods required specialized equipment and careful handling, making them unsuitable for individual or remote use.
The search for more stable and portable disinfectants led to the development of solid chlorine carriers. Chlorinated lime (calcium hypochlorite) was an early option, but it was known to be unstable. archive.org The synthesis of organic chloramines like Halazone during the World War I era marked a significant advancement. Halazone offered superior stability in tablet form, allowing for reliable, point-of-use disinfection, a critical need for military and emergency situations. wikipedia.orgnih.gov
For decades, Halazone was a standard for portable water purification. wikipedia.org However, research continued to yield even more advanced compounds. In the latter half of the 20th century, N-halamine compounds based on isocyanuric acid, such as sodium dichloroisocyanurate (NaDCC), were developed. NaDCC proved to be more stable, especially once its packaging is opened, and highly effective, gradually superseding Halazone in many applications, including the water purification tablets used by military and relief organizations today. wikipedia.orgwikipedia.org
This compound thus occupies an important intermediate position in the timeline of disinfection technology. It represents a crucial step away from the direct use of unstable chlorine forms toward stable, solid-dose disinfectants, bridging the gap between early industrial chlorination and modern, highly stable compounds like NaDCC.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5698-56-6 |
|---|---|
Molecular Formula |
C7H4Cl2NNaO4S |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
sodium;4-(dichlorosulfamoyl)benzoate |
InChI |
InChI=1S/C7H5Cl2NO4S.Na/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
QTHWRGNWAMGOMB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N(Cl)Cl.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Halazone Sodium
Synthesis via Chlorination of p-Sulfonamidobenzoic Acid
A prevalent and well-established method for synthesizing halazone (B1210301) involves the direct chlorination of p-sulfonamidobenzoic acid in an alkaline environment. nih.gov This process can be achieved using either chlorine gas or a solution of sodium hypochlorite (B82951) in sodium hydroxide (B78521). nih.gov
Mechanistic Studies of Direct Chlorination in Alkaline Media
The direct chlorination of p-sulfonamidobenzoic acid in an alkaline medium proceeds through the reaction of the sulfonamide group with a chlorinating agent. The alkaline conditions are crucial as they facilitate the deprotonation of the sulfonamide nitrogen, enhancing its nucleophilicity and making it more susceptible to attack by the electrophilic chlorine species. When sodium hypochlorite is used, it serves as the source of the active chlorinating species. The reaction is believed to proceed via the formation of an N-chloro intermediate, which is then further chlorinated to yield the final N,N-dichloro product, halazone. google.com The presence of an excess of sodium hypochlorite can lead to the precipitation of halazone upon the addition of an acid like hydrochloric or acetic acid. nih.gov
p-Sulfonamidobenzoic acid + 2 NaOCl → Halazone + 2 NaOH
The alkaline medium not only activates the substrate but also neutralizes the hydrochloric acid that may be formed as a byproduct, driving the reaction towards the formation of the desired product.
Optimization of Reaction Conditions for Yield and Purity
The efficiency of halazone synthesis via chlorination is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of chlorinating agent, reaction temperature, pH, and the ratio of reactants.
Research has shown that using chlorine gas in dilute sodium hydroxide can result in a halazone yield of up to 93%, while the use of sodium hypochlorite in sodium hydroxide can yield approximately 78%. nih.gov Another reported method involving the treatment of p-sulfonamidobenzoic acid with hypochlorite can produce halazone with a yield ranging from 60-80%. nih.gov The optimization of these conditions is critical for maximizing the yield and ensuring the purity of the final product, minimizing the formation of side products.
| Chlorinating Agent | Medium | Reported Yield |
| Chlorine Gas | Dilute Sodium Hydroxide | 93% |
| Sodium Hypochlorite | Sodium Hydroxide | 78% |
| Hypochlorite | Not specified | 60-80% |
Synthesis via Oxidation of Dichloramine-T
An alternative and reportedly efficient route to halazone involves the oxidation of Dichloramine-T (p-toluenesulfondichloramide). nih.govwikipedia.org This method leverages the oxidation of the methyl group of Dichloramine-T to a carboxylic acid.
Investigation of Oxidative Pathways with Potassium Permanganate (B83412) in Alkaline Systems
A notable oxidative pathway utilizes potassium permanganate (KMnO4) in a mildly alkaline medium, often in the presence of sodium carbonate. nih.govstackexchange.com In this process, the potent oxidizing nature of potassium permanganate under alkaline conditions is harnessed to convert the methyl group of Dichloramine-T into a carboxyl group. nih.govspu.edu.sy The reaction mixture is typically refluxed until the characteristic violet color of the permanganate disappears, indicating its consumption and the formation of manganese dioxide (MnO2) as a brown precipitate. stackexchange.com
The experimental procedure involves dissolving potassium permanganate in water and then adding a mixture of Dichloramine-T and sodium carbonate. stackexchange.com The mixture is heated, and upon completion of the reaction, the manganese dioxide is filtered off. stackexchange.com
Formation and Hydrolysis of the Sodium Salt Intermediate
During the oxidation of Dichloramine-T with potassium permanganate in an alkaline medium, the sodium salt of halazone is initially formed. nih.govstackexchange.com This intermediate is water-soluble. To obtain the final halazone product, the filtrate containing the sodium salt is subjected to hydrolysis. This is typically achieved by neutralizing the solution with a dilute acid, such as acetic acid. nih.govstackexchange.com The acidification leads to the precipitation of halazone as a white crystalline solid. This method has been reported to achieve a high yield of up to 95%. nih.govstackexchange.com
Electrochemical Synthesis Routes
Electrochemical methods present a modern and potentially more environmentally friendly approach to synthesizing halazone. One such method involves the diaphragmic electrolysis of a solution containing p-sulfonamidobenzoic acid. nih.gov
In this process, an aqueous solution of a chloride salt, such as sodium chloride, is used as the catholyte, while a mixture containing p-sulfonamidobenzoic acid serves as the anolyte. nih.gov The electrolysis is carried out at a controlled temperature, for instance, 20°C, for a specific duration. This electrochemical N-chlorination has been reported to produce halazone with a yield of up to 93.2%. nih.gov
Another variation of the electrochemical synthesis involves the electrolytic N-chlorination of p-sulfonamidobenzoic acid in an aqueous sodium chloride solution using a platinized titanium anode under constant current conditions. nih.gov The yield of halazone in this process has been observed to vary between 81% and 94%. nih.gov It was noted that the yield decreases at temperatures above 40°C and increases with the amount of electricity passed through the system. nih.gov
| Electrolyte | Anode | Temperature | Reported Yield |
| 25% Sodium Chloride | Not specified (diaphragm cell) | 20°C | 93.2% |
| Aqueous Sodium Chloride | Platinized Titanium | < 40°C | 81-94% |
Electrolytic N-Chlorination of p-Sulfonamidobenzoic Acid
The synthesis of Halazone, and subsequently its sodium salt, can be achieved through the electrolytic N-chlorination of p-sulfonamidobenzoic acid. This method represents an electrochemical pathway to production, differing from purely chemical chlorination routes. The process involves the in-situ generation of a chlorinating species from a chloride-containing electrolyte, which then reacts with the starting material, p-sulfonamidobenzoic acid.
One documented method involves conducting the electrolysis in an aqueous solution of sodium chloride. nih.gov In this setup, p-sulfonamidobenzoic acid is subjected to electrolytic N-chlorination under constant current conditions. nih.gov A key aspect of this process is the use of a diaphragmic electrolysis cell. In this configuration, aqueous chloride solutions, such as 25% sodium chloride, serve as the catholyte, while a mixture containing p-sulfonamidobenzoic acid acts as the anolyte. nih.gov The reaction is typically carried out at a controlled temperature, for instance 20°C, for a duration of one to six hours with a current of 0.5 amperes. nih.gov The electrolytic process initially forms the sodium salt of halazone. nih.gov
Research has shown that the yield of halazone through this method can range from 81% to 94%. nih.gov The efficiency of the reaction is sensitive to temperature, with yields observed to decrease at temperatures exceeding 40°C. Conversely, the yield tends to increase as the total amount of electricity passed through the electrolytic cell increases. nih.gov
Anode Material and Electrolyte Composition Effects on Synthesis Efficiency
The efficiency and outcome of the electrolytic synthesis of Halazone are significantly influenced by the choice of anode material and the composition of the electrolyte.
Anode Material: The anode is the site of oxidation where the chloride ions are converted into the active chlorinating species. The selection of a suitable anode material is critical to favor the desired chlorine evolution reaction over competing side reactions, such as oxygen evolution from water oxidation. uclm.es For the N-chlorination of p-sulfonamidobenzoic acid, a platinized titanium anode has been successfully used. nih.gov This type of anode is known for its high catalytic activity for chlorine evolution and its stability in the corrosive, oxidative environment of a chlor-alkali cell. uclm.es The use of a platinized titanium anode under constant current conditions has been shown to produce Halazone in high yields. nih.gov
Electrolyte Composition: The electrolyte provides the chloride ions necessary for the N-chlorination reaction. Aqueous solutions of sodium chloride are commonly employed. nih.gov The concentration of the electrolyte can impact the process; for example, a 25% sodium chloride solution has been used as a catholyte in diaphragmic electrolysis. nih.gov
Studies have demonstrated that sodium chloride can be effectively replaced by other chloride salts. The substitution of 2.5% sodium chloride with equivalent amounts of other chlorides, such as 40% calcium chloride, 33% magnesium chloride, or 23% potassium chloride, has been shown to be a viable alternative in the synthesis process. nih.gov This flexibility in electrolyte composition allows for adaptation based on raw material availability and cost. The pH of the electrolyte is also a crucial factor, as the hydrolysis of the resulting N-chloro bond and the speciation of the active chlorine (hypochlorous acid vs. hypochlorite ion) are pH-dependent. dtic.mildtic.mil
Comparative Analysis of Synthetic Yields and Process Efficiencies
The production of Halazone can be accomplished through several synthetic routes, each with varying yields and process characteristics. A comparative analysis highlights the differences in efficiency between electrolytic and chemical oxidation methods.
The electrolytic N-chlorination of p-sulfonamidobenzoic acid is an effective method, with reported yields varying based on the specific setup. A general range of 81-94% has been documented, while a more specific diaphragmic electrolysis process is reported to achieve a yield of 93.2%. nih.gov
Chemical chlorination methods using different reagents also show high efficiency. Direct chlorination of p-sulfonamidobenzoic acid in an alkaline medium using chlorine gas can result in a 93% yield. nih.gov When using sodium hypochlorite for the same reaction, the yield is slightly lower, at 78%. nih.gov
Another significant synthetic pathway is the oxidation of Dichloramine-T (p-toluenesulfondichloramide). The oxidation of its methyl group using a strong oxidizing agent like potassium permanganate in a mildly alkaline medium is reported to be a fast and efficient method. nih.govstackexchange.com This process, which initially forms the sodium salt of Halazone, can achieve a yield as high as 95%. nih.govstackexchange.com
The following table provides a comparative summary of the synthetic yields for different methods.
| Synthetic Method | Starting Material | Reagents/Conditions | Reported Yield (%) | Reference |
| Electrolytic N-Chlorination | p-Sulfonamidobenzoic Acid | Platinized titanium anode, aqueous NaCl solution | 81 - 94 | nih.gov |
| Diaphragmic Electrolysis | p-Sulfonamidobenzoic Acid | Aqueous chlorides (e.g., 25% NaCl) as catholyte, 20°C, 0.5 A | 93.2 | nih.gov |
| Chemical Chlorination | p-Sulfonamidobenzoic Acid | Chlorine gas in dilute sodium hydroxide | 93 | nih.gov |
| Chemical Chlorination | p-Sulfonamidobenzoic Acid | Sodium hypochlorite in sodium hydroxide | 78 | nih.gov |
| Oxidation | Dichloramine-T | Potassium permanganate in a mildly alkaline medium (sodium carbonate) | 95 | nih.govstackexchange.com |
In terms of process efficiencies, electrolytic methods offer the advantage of in-situ reagent generation, potentially reducing the handling of hazardous chemicals like chlorine gas. However, synthesis processes can be energy-intensive. pmarketresearch.com Innovation in this area includes patented methods using recycled chlorine from wastewater treatment, which could significantly reduce raw material costs by as much as 33%. pmarketresearch.com
Chemical Reactivity, Stability, and Degradation Pathways of Halazone Sodium
Hydrolytic Degradation Mechanisms and Kinetics
The primary degradation pathway for Halazone (B1210301) sodium in aqueous environments is hydrolysis. nih.gov This process involves the cleavage of its chlorine-nitrogen bonds upon dissolution in water, leading to the formation of reactive chlorine species. wikipedia.org
When dissolved in water, Halazone sodium hydrolyzes to release hypochlorous acid (HOCl). nih.govwikipedia.org This reaction is central to its chemical activity, as the N-Cl bond is cleaved, and the chlorine atom is transferred to a water molecule. wikipedia.org The general reaction can be represented as:
(R)(R')NCl + H₂O ⇌ (R)(R')NH + HOCl wikipedia.org
The generation of hypochlorous acid is part of a complex equilibrium that is highly dependent on the pH of the solution. hocl.comhydroinstruments.com At a pH between 5 and 6, the reactive chlorine exists almost entirely as hypochlorous acid. hocl.com However, in more acidic conditions (pH < 5), hypochlorous acid can further react to produce chlorine gas (Cl₂). wikipedia.orghocl.com Conversely, in alkaline conditions (pH > 8), it dissociates into the less reactive hypochlorite (B82951) ion (OCl⁻). hydroinstruments.comwikipedia.org
The rate of hydrolytic degradation of this compound is significantly influenced by both pH and temperature. Solutions of Halazone are inherently unstable and experience a rapid loss of available chlorine. nih.gov
Influence of pH: The pH of the aqueous solution is a critical factor governing the stability and the specific reactive chlorine species present. hocl.com The hydrolysis rate of related nitrogenous compounds is known to increase with rising pH, particularly in alkaline conditions. nih.govresearchgate.net The equilibrium between hypochlorous acid and the hypochlorite ion is pH-dependent, which directly impacts the compound's stability. hydroinstruments.com Acidic conditions can favor the formation of chlorine gas, while alkaline conditions favor the hypochlorite ion. wikipedia.orghocl.com
| pH Range | Predominant Chlorine Species | Relative Reactivity |
|---|---|---|
| < 5 | Chlorine Gas (Cl₂) | High |
| 5 - 6.5 | Hypochlorous Acid (HOCl) | Very High |
| 6.5 - 8.5 | Mixture of HOCl and OCl⁻ | Moderate to High |
| > 8.5 | Hypochlorite Ion (OCl⁻) | Moderate |
Influence of Temperature: In line with general chemical kinetics, an increase in temperature typically accelerates the rate of hydrolysis. researchgate.net For this compound, elevated temperatures will increase the rate at which the N-Cl bonds are broken, leading to a faster loss of active chlorine. The decomposition of the related compound sodium hypochlorite into sodium chlorate (B79027) and sodium chloride is also known to be accelerated by higher temperatures. wikipedia.org
| Parameter | Condition Change | Effect on Hydrolysis Rate Constant (k) |
|---|---|---|
| pH | Increase (more alkaline) | Generally Increases |
| Decrease (more acidic) | Variable, can increase formation of Cl₂ | |
| Temperature | Increase | Increases |
| Decrease | Decreases |
Oxidative Degradation Pathways
Oxidation is another significant degradation pathway for pharmaceuticals, often involving complex mechanisms. nih.gov For this compound, this can include self-oxidation or reactions with external oxidizing agents.
Self-oxidation, or autoxidation, can occur in solutions of this compound. The hypochlorite generated during hydrolysis can undergo disproportionation, particularly at elevated temperatures, to form sodium chlorate and sodium chloride. wikipedia.org This reaction represents a loss of the active disinfecting species.
3 NaOCl(aq) → 2 NaCl(aq) + NaClO₃(aq) wikipedia.org
Interaction with common environmental oxidants, such as hydrogen peroxide, can also lead to degradation. The reaction between hypochlorite and hydrogen peroxide results in the rapid production of oxygen gas, further reducing the concentration of active chlorine in the solution. wikipedia.org
The degradation of this compound results in both organic and inorganic products. The primary organic degradation product resulting from the cleavage of the N-Cl bonds is p-sulfonamidobenzoic acid. nih.gov The inorganic products are a consequence of the reactions of the released chlorine species.
| Degradation Pathway | Potential Products | Chemical Formula |
|---|---|---|
| Hydrolysis | p-Sulfonamidobenzoic acid | C₇H₇NO₄S |
| Hypochlorous Acid | HOCl | |
| Self-Oxidation / Disproportionation | Sodium Chlorate | NaClO₃ |
| Sodium Chloride | NaCl | |
| Photolysis | Ring Cleavage Products, Desulfonated Species | Variable |
Photolytic Degradation Under Various Spectral Conditions
Halazone is known to be a light-sensitive compound, indicating that it is susceptible to photolytic degradation. nih.gov The absorption of energy from light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions that break down the molecule.
Studies on similar aromatic sulfonated compounds have shown that photolysis can lead to pathways such as desulfonation and cleavage of the aromatic ring. researchgate.net These reactions are likely initiated by the formation of an excited triplet state or a radical cation upon absorption of photons. researchgate.net The rate and extent of photolytic degradation can be influenced by the spectral conditions (i.e., the wavelength of light) and the pH of the solution. For other halogenated byproducts, photodegradation rates have been observed to increase under alkaline conditions. researchgate.net Degradation is typically faster and more efficient under UV irradiation compared to visible light. mdpi.com
Quantum Yields of Photodecomposition
Identification of Photo-Induced Degradation Products
Halazone is known to be a light-sensitive compound. nih.gov Its solutions are particularly unstable and are known to rapidly lose chlorine upon exposure to light. nih.gov The primary degradation pathway for halazone in aqueous solutions is hydrolysis, which yields hypochlorous acid and chlorine gas. nih.gov Light is expected to accelerate this process. While specific studies isolating and identifying a full spectrum of photo-induced degradation products are not detailed, it is understood that the degradation process involves the cleavage of the nitrogen-chlorine bonds. In metabolic studies, halazone has been shown to be converted to p-sulphonamidobenzoic acid through the loss of its two chlorine atoms, suggesting this as a likely final degradation product under various conditions, including potential photo-induced pathways. nih.gov
| Precursor Compound | Potential Degradation Product | Degradation Pathway |
| Halazone | p-Sulfonamidobenzoic acid | Loss of two chlorine atoms nih.gov |
| Halazone (in solution) | Hypochlorous acid | Hydrolysis nih.gov |
| Halazone (in solution) | Chlorine gas | Hydrolysis nih.gov |
Thermal Decomposition Pathways and Products
Thermal stability is a critical parameter for chemical compounds. Halazone undergoes thermal decomposition at elevated temperatures. Research indicates that the compound decomposes at approximately 195-196°C. nih.govwikipedia.org The decomposition process is energetic and results in the emission of several gaseous products, identified as chlorine, nitrous oxides, and sulfur oxides. nih.gov This decomposition pathway involves the breakdown of the core molecular structure, including the sulfamoyl and benzoic acid groups, as well as the loss of the chlorine atoms.
Table of Thermal Decomposition Data
| Decomposition Temperature | Emitted Products |
|---|
Chemical Stability in Formulations and Matrices
The stability of this compound in a formulated product is a significant concern, as its efficacy is dependent on the available active chlorine. Solutions of halazone are known to be unstable. nih.gov When formulated as tablets for water purification, the stability is enhanced, but challenges remain, particularly once the packaging is opened. The usable life of halazone tablets in opened bottles is notably short, often lasting only three days or less, which points to rapid degradation upon exposure to the environment. wikipedia.org
Impact of Excipients on Dissolution Kinetics and Degradation Rate
Excipients are crucial for the performance and stability of a tablet formulation. In typical halazone tablets intended for water disinfection, the active ingredient is combined with excipients such as sodium carbonate (soda ash), boric acid, and sodium chloride. nih.gov While specific dissolution kinetic studies on halazone formulations are not widely published, the function of these excipients can be inferred from established pharmaceutical principles.
Sodium Carbonate: As an alkaline agent, sodium carbonate would modulate the microenvironmental pH of the dissolving tablet. This can significantly influence the stability and dissolution rate of the active ingredient.
Boric Acid: Boric acid can act as a buffer and stabilizer within the formulation.
Sodium Chloride: This salt can be used as a diluent and may also help to control the ionic strength of the solution as the tablet dissolves.
The interaction between these excipients and the active compound is critical. Excipients can influence the rate of water penetration into the tablet, its disintegration time, and the subsequent dissolution of this compound. nih.govmdpi.com An improper combination of excipients could potentially accelerate the degradation of the active ingredient by creating an unfavorable chemical microenvironment. nih.govresearchgate.net
Role of Moisture and Light Sensitivity on Compound Stability
Moisture and light are two of the most significant factors affecting the stability of this compound.
Light Sensitivity: Halazone is explicitly identified as a light-sensitive compound. nih.gov Exposure to light can provide the energy needed to initiate and accelerate degradation reactions, primarily the cleavage of the N-Cl bonds, leading to a loss of disinfecting power. Therefore, protecting formulations from light is essential.
Moisture Sensitivity: The primary degradation pathway for halazone in the presence of water is hydrolysis. nih.gov In a solid tablet form, ingress of atmospheric moisture can lead to the premature degradation of the compound on the tablet surface and within the matrix. This sensitivity to humidity is a key reason for the short usable life of the tablets after the container is opened. wikipedia.org The presence of moisture can significantly affect the physical properties and dissolution kinetics of tablets, as seen with other active pharmaceutical ingredients. nih.govmdpi.com
Mechanistic Elucidation of Halazone Sodium S Chemical Action
Release and Speciation of Active Chlorine Species in Aqueous Solutions
When halazone (B1210301) or its sodium salt is dissolved in water, it undergoes hydrolysis. The chlorine-nitrogen bonds are cleaved, releasing hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. wikipedia.org This initial hydrolysis is central to its chemical action. The reaction can be represented as:
(HOOC)(C₆H₄)(SO₂)(NCl₂) + 2H₂O → (HOOC)(C₆H₄)(SO₂)(NH₂) + 2HOCl wikipedia.org
One mole of halazone yields two moles of hypochlorous acid, giving it a high active chlorine content. google.com
Once formed, hypochlorous acid (HOCl), a weak acid, exists in a dynamic equilibrium with the hypochlorite (B82951) ion (OCl⁻) in water. whatcomcounty.usrigad.sk The position of this equilibrium is highly dependent on the pH of the solution. whatcomcounty.usbasicmedicalkey.com
The equilibrium reaction is as follows:
HOCl ⇌ H⁺ + OCl⁻ vaia.com
The acid dissociation constant (Ka) for this reaction dictates the relative concentrations of the two chlorine species. vaia.com At a lower pH, the equilibrium shifts to the left, favoring the formation of the undissociated hypochlorous acid (HOCl). whatcomcounty.us Conversely, at a higher pH, the equilibrium shifts to the right, increasing the concentration of the hypochlorite ion (OCl⁻). hydroinstruments.com This speciation is critical because HOCl is reported to be a significantly more effective antimicrobial agent than OCl⁻, in some cases by as much as 80-100 times. hydroinstruments.com
Interactive Data Table: pH-Dependent Speciation of Active Chlorine
The following table illustrates the percentage of hypochlorous acid and hypochlorite ion present at various pH levels at 25°C.
| pH | Hypochlorous Acid (HOCl) (%) | Hypochlorite Ion (OCl⁻) (%) |
| 5.0 | 99.7 | 0.3 |
| 6.0 | 96.8 | 3.2 |
| 7.0 | 75.2 | 24.8 |
| 7.5 | 50.0 | 50.0 |
| 8.0 | 24.8 | 75.2 |
| 9.0 | 3.2 | 96.8 |
| 10.0 | 0.3 | 99.7 |
This data is representative of the established equilibrium for hypochlorous acid. hydroinstruments.comresearchgate.net
The "available chlorine" refers to the total concentration of oxidizing chlorine, primarily HOCl and OCl⁻. Several factors can influence this concentration and its stability over time.
pH: As detailed above, pH is the most critical factor determining the species of active chlorine present. basicmedicalkey.com While lower pH increases the proportion of the more potent HOCl, very low pH values (e.g., near 4.0) can render the solution unstable. gov.mb.ca An optimal pH range for antimicrobial activity is often cited as 6.5 to 7.0. gov.mb.ca
Temperature: Increasing the temperature generally enhances the rate of chemical reactions, including the antimicrobial action of chlorine. basicmedicalkey.comgov.mb.ca However, higher temperatures also accelerate the degradation of chlorine compounds, leading to a faster loss of available chlorine from the solution. angelofreireendodontia.com.brboquinstrument.comredalyc.org Elevated temperatures can also promote the release of chlorine gas, which is toxic. gov.mb.ca
Presence of Organic Material: Organic matter, such as residues from food or other biological sources, reacts with and consumes available chlorine. gov.mb.ca This reduces the concentration of chlorine available for its intended chemical action. Therefore, the efficacy of chlorine-releasing compounds is diminished in the presence of significant organic loads. gov.mb.ca
Concentration: A higher initial concentration of halazone sodium will result in a higher concentration of available chlorine, which generally leads to a more rapid and effective chemical action, assuming other factors are constant. basicmedicalkey.comgov.mb.ca
Molecular Interactions and Oxidation/Chlorination Reactions with Organic Substrates
The hypochlorous acid released from this compound is a powerful, non-specific reactant that interacts with a wide range of organic molecules through oxidation and chlorination pathways. wikipedia.orgnih.gov These reactions typically involve an electrophilic attack by HOCl on electron-rich sites within the organic substrate. nih.govnih.gov
The study of reaction kinetics and thermodynamics provides insight into the speed and favorability of chemical reactions. The reactivity of hypochlorous acid with organic compounds varies significantly depending on the compound's structure and functional groups. nih.govnumberanalytics.com Second-order rate constants for reactions between HOCl and various organic compounds can span over ten orders of magnitude. nih.gov
Key Reaction Types:
Electrophilic Substitution: HOCl can attack activated aromatic systems, such as phenols and anilines, substituting a chlorine atom onto the aromatic ring. nih.gov
Oxidation: Reduced sulfur moieties (e.g., in the amino acid cysteine) and amine groups are particularly susceptible to oxidation by HOCl. nih.gov
Addition: Chlorine atoms can be added across double bonds in some organic molecules. nih.gov
From a kinetic standpoint, electrophilic attacks on specific functional groups like amines and reduced sulfur moieties are generally rapid and significant. nih.gov The thermodynamics of these reactions are typically favorable, characterized by a negative change in Gibbs free energy (ΔG), indicating a spontaneous process. For instance, the oxidation of sulfhydryl groups is a highly exothermic and spontaneous reaction.
Data Table: Research Findings on Reaction Kinetics
| Reactant Type | Reaction Type | General Rate Constant (k) | Research Finding |
| Amines | Oxidation/Chlorination | High (e.g., 10³ - 10⁸ M⁻¹s⁻¹) | Reactivity is high, leading to the formation of chloramines. nih.gov |
| Amino Acids | Oxidation/Decarboxylation | Variable | N-chloro derivatives form, which can decompose to nitriles, aldehydes, and CO₂. researchgate.net |
| Sulfhydryl Compounds (e.g., Cysteine) | Oxidation | Very High (e.g., ~10⁷ M⁻¹s⁻¹) | The sulfur atom is rapidly oxidized. nih.gov |
| Activated Aromatics (e.g., Phenols) | Electrophilic Substitution | Moderate to High | HOCl is the active chlorinating species at pH 3-6.5. jalsnet.com |
This table synthesizes general kinetic data from various sources.
Denaturation is the process by which a protein loses its native secondary, tertiary, and/or quaternary structure, leading to a loss of its biological function. libretexts.orgbritannica.com The primary structure, the sequence of amino acids, generally remains intact. libretexts.org Oxidizing agents like hypochlorous acid are potent denaturants. britannica.com
The oxidative action of HOCl disrupts the intricate network of bonds and interactions that stabilize a protein's three-dimensional shape:
Disulfide Bonds: The disulfide bridges (–S–S–) in the amino acid cystine are highly susceptible to oxidation, breaking the covalent links that are crucial for the tertiary structure of many proteins. libretexts.orgbritannica.com
Aromatic and Heterocyclic Amino Acid Residues: The side chains of amino acids like tryptophan, tyrosine, and histidine can be oxidized, altering their chemical properties and disrupting hydrophobic and stacking interactions.
Peptide Backbone: While more resistant, the peptide backbone can also be targeted, leading to fragmentation under certain conditions.
This chemical modification of key structural components causes the protein to unfold and aggregate, rendering it non-functional. byjus.com This process of denaturation is fundamental to the compound's broad-spectrum antimicrobial activity.
Biochemical Mechanisms of Action: Modulation of Ion Channels
Beyond its general oxidative and chlorinating effects, research has revealed a more specific biochemical mechanism for halazone. Studies have shown that halazone can directly modulate the function of certain ion channels, which are proteins that control the flow of ions across cell membranes. medchemexpress.comelifesciences.orgimmunomart.com
Specifically, experiments using voltage-clamped single nerve fibers from frogs have demonstrated that halazone drastically inhibits the inactivation of sodium channels. medchemexpress.comresearchgate.net The oxidant protects these channels from entering an inactivated state, a mechanism shared with the related compound Chloramine-T. medchemexpress.com This action alters the normal electrical signaling of nerve cells. This modulation of sodium channels represents a distinct mechanism of action separate from the non-specific denaturation of bulk biomolecules. medchemexpress.comimmunomart.com
Inhibition of Sodium Current Inactivation in Excitable Membranes
Voltage-gated sodium channels are crucial for the generation of action potentials in excitable cells such as neurons and muscle cells. wikipedia.org A key feature of these channels is the process of fast inactivation, which is a self-inhibitory mechanism that terminates the influx of sodium ions and allows the cell membrane to repolarize. biorxiv.orgnih.gov
Halazone has been identified as a potent inhibitor of this fast inactivation process. medchemexpress.comimmunomart.com Studies conducted on voltage-clamped single myelinated nerve fibers of frogs have demonstrated that the oxidant Halazone drastically inhibits sodium current inactivation. medchemexpress.com This effect is comparable, though weaker, to that of Chloramine-T, a chemically related N-chlorosulfonamide. medchemexpress.com The action of these reagents appears to be an irreversible removal of fast inactivation. nih.gov This modification of the sodium channel prolongs the inward sodium current during membrane depolarization. sav.sk The exact binding site for Halazone and other chemical reagents like N-bromo-acetamide and chloramine-T that also block inactivation is not yet known. sigmaaldrich.com However, their mechanism is distinct from toxins that bind to known neurotoxin receptor sites on the channel. sigmaaldrich.com The inhibition of inactivation by these oxidants suggests a direct chemical modification of the channel protein, likely affecting the structures responsible for the inactivation gate. nih.govcore.ac.uk
Structure-Activity Relationships for Ion Channel Interaction
The interaction of a molecule with an ion channel is dictated by its chemical structure. While specific structure-activity relationship (SAR) studies for Halazone's effect on sodium channels are not extensively detailed in the literature, inferences can be drawn from its chemical nature and comparison with related compounds.
Halazone is an aromatic N-chlorosulfonamide, structurally related to Chloramine-T. medchemexpress.com Key structural differences include the substitution of a carboxyl group for a methyl group on the benzene (B151609) ring and the presence of two chlorine atoms on the sulfonamide nitrogen instead of one. medchemexpress.com The N-dichloro-sulfamoyl group, (-SO_2NCl_2), is a strong oxidizing and chlorinating moiety, which is believed to be central to its mechanism of altering channel function. The irreversible nature of the inactivation removal by both Halazone and Chloramine-T suggests that the N-Cl bond is key to their activity, likely through covalent modification of the channel protein. nih.gov
General SAR studies on other classes of sodium channel blockers have shown that features like the lipophilicity of certain molecular regions and the presence of aromatic rings can enhance inhibitory potency. nih.gov For sulfonamide-derived compounds, the nature and position of substituents on the aromatic ring and the sulfonamide group itself are critical in defining their interaction with biological targets. openaccesspub.org The presence of the acidic carboxyl group on Halazone, compared to the methyl group on Chloramine-T, likely influences its solubility, distribution, and binding characteristics, contributing to the observed differences in potency. medchemexpress.com
Biochemical Mechanisms of Action: Enzyme Inhibition
Beyond its effects on ion channels, Halazone also interacts with enzymes, acting as an inhibitor. Its primary documented enzyme target is Carbonic Anhydrase II.
Carbonic Anhydrase II Inhibition Kinetics and Binding Affinity
Carbonic Anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a vital role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. capes.gov.brresearchgate.net Halazone has been identified as an inhibitor of human Carbonic Anhydrase II (hCA II). medchemexpress.comcapes.gov.br
In a high-throughput screening study of a diverse library of biologically active compounds, Halazone was found to inhibit the esterase activity of hCA II. core.ac.ukcapes.gov.brresearchgate.net Further characterization determined its binding affinity and inhibitory concentration. The dissociation constant (Kd), which reflects the binding affinity, and the half-maximal inhibitory concentration (IC50) have been quantified, providing insight into the potency of this interaction.
Table 1: Inhibition and Binding Data for Halazone with Human Carbonic Anhydrase II. Data sourced from a high-throughput screening study monitoring the enzyme's esterase activity. capes.gov.br
Structural Basis for Enzyme-Halazone Sodium Interaction
The inhibitory action of sulfonamides against Carbonic Anhydrase is one of the most well-characterized structure-based drug interactions. Although a specific X-ray crystal structure of Halazone complexed with Carbonic Anhydrase II is not publicly available, the binding mode can be reliably inferred from the vast number of structures solved for other sulfonamide inhibitors. mdpi.comnih.gov
The cornerstone of this interaction is the sulfonamide group ((-SO_2NH_2) or its derivatives). mdpi.com The nitrogen atom of the deprotonated sulfonamide coordinates directly to the zinc ion (Zn²⁺) located at the bottom of a deep active site cleft in the enzyme. This zinc ion is essential for the catalytic activity of the enzyme. frontiersin.org By binding to this zinc ion, the sulfonamide inhibitor effectively displaces the zinc-bound water molecule/hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby blocking the enzyme's function.
In addition to the zinc coordination, the inhibitor is stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site. Key residues for sulfonamide binding typically include Thr199 and His94. mdpi.com For Halazone, the dichlorosulfamoyl group would occupy this primary binding pocket, with the benzoic acid portion extending out towards the entrance of the active site, where it can form additional interactions with residues on the surface of the enzyme. Molecular docking simulations of similar sulfonamide-based compounds confirm that interactions with the zinc ion and key residues like Thr199 and His94 are critical for stable binding and inhibition. mdpi.com
Advanced Analytical Methodologies for Halazone Sodium and Its Transformation Products
Chromatographic Separation Techniques
Chromatographic techniques are pivotal in the analysis of Halazone (B1210301) sodium and its associated transformation products. These methods allow for the separation, identification, and quantification of the active ingredient and any related substances, ensuring the quality and stability of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity and quantifying the amount of Halazone sodium in bulk drug substances and formulated products. A validated HPLC method provides the necessary specificity, accuracy, and precision for routine quality control and stability studies.
A typical reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound. This technique separates compounds based on their hydrophobicity. In such a method, a non-polar stationary phase is used with a polar mobile phase. This compound, being a polar compound, would elute relatively quickly under these conditions.
Method Parameters:
A suitable HPLC method for this compound would involve the following components:
Column: A C18 column is a common choice for the stationary phase due to its versatility and ability to separate a wide range of compounds.
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the ratio of the organic modifier are optimized to achieve the best separation of this compound from its potential impurities.
Detection: Ultraviolet (UV) detection is commonly used for compounds containing a chromophore, which is present in the this compound molecule. The detection wavelength is selected at the absorbance maximum of this compound to ensure high sensitivity.
Flow Rate: The flow rate of the mobile phase is adjusted to achieve a reasonable analysis time while maintaining good peak resolution.
Injection Volume: A fixed volume of the sample solution is injected into the HPLC system.
Quantitative Analysis:
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at different known concentrations. The peak area of this compound is plotted against its concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. The method's linearity is assessed by the correlation coefficient of the calibration curve, which should be close to 1.
Purity Assessment:
The purity of a this compound sample is determined by analyzing the chromatogram for the presence of any additional peaks, which may correspond to impurities or degradation products. The area of each impurity peak is measured and expressed as a percentage of the total peak area to determine the purity of the sample. The method must be able to separate the main peak of this compound from all potential impurities.
Interactive Data Table: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) in a specific ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 240 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Run Time | Sufficient to allow for the elution of all components (e.g., 15 minutes) |
Note: The exact parameters would need to be optimized and validated for the specific analysis of this compound.
The development and validation of such an HPLC method would follow the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography (GC) for Volatile Degradation Products
While HPLC is suitable for the analysis of the non-volatile this compound, Gas Chromatography (GC) is the preferred technique for the identification and quantification of any volatile degradation products that may form during the storage or use of the compound. The degradation of this compound can potentially lead to the formation of volatile organic compounds (VOCs).
Principle of GC:
GC separates compounds based on their volatility and their interaction with the stationary phase in a heated column. A carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected earlier.
Sample Preparation:
For the analysis of volatile degradation products in a this compound sample, a headspace GC technique is often employed. In this method, the sample is placed in a sealed vial and heated to a specific temperature. The volatile compounds partition between the sample matrix and the gas phase (headspace). A portion of the headspace gas is then injected into the GC system for analysis. This technique avoids the injection of the non-volatile this compound, which could contaminate the GC system.
GC System Components:
Injector: A split/splitless injector is commonly used to introduce the sample into the column.
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is selected based on the expected volatile degradation products.
Oven: The column is housed in a temperature-programmable oven. The temperature program is optimized to achieve the separation of the volatile compounds.
Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity. A Mass Spectrometer (MS) can also be used as a detector (GC-MS) for the identification of the separated compounds.
Identification and Quantification:
The identification of volatile degradation products is typically achieved by comparing their retention times with those of known standards or by using a mass spectrometer to obtain their mass spectra. For quantitative analysis, calibration curves are prepared using standard solutions of the identified volatile compounds.
Interactive Data Table: Potential Volatile Degradation Products of this compound and GC Analysis Parameters
| Potential Volatile Degradant | Expected Retention Time Range (min) | GC Column Phase | Detector |
| Chlorinated organic compounds | 5 - 15 | Mid-polar | FID/MS |
| Aromatic by-products | 10 - 20 | Non-polar | FID/MS |
Note: The specific degradation products and their retention times would depend on the degradation conditions and the GC method used.
The use of GC is crucial for a comprehensive stability assessment of this compound, as it allows for the detection of potentially harmful volatile impurities that would not be detected by HPLC.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Characterization
Hyphenated techniques, which combine a separation technique with a spectroscopic technique, are powerful tools for the unambiguous identification and characterization of this compound and its transformation products. The most common hyphenated techniques used in pharmaceutical analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound and its non-volatile transformation products.
In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer provides information about the molecular weight of the compound and, through fragmentation, its chemical structure.
LC-MS is invaluable for:
Confirming the identity of the main component: By determining the molecular weight of the main peak in the chromatogram and comparing it to the theoretical molecular weight of this compound.
Identifying unknown impurities and degradation products: The mass spectra of the impurity peaks can be used to propose their chemical structures.
Elucidating degradation pathways: By identifying the structures of the degradation products, the degradation pathway of this compound under different stress conditions (e.g., acid, base, oxidation, light) can be understood.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation of volatile compounds by GC with their detection and identification by MS. This technique is ideal for the analysis of volatile transformation products of this compound.
As in a standard GC system, the sample is injected and separated in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to a library of known spectra for identification.
GC-MS is used to:
Identify volatile organic impurities: Providing a high degree of confidence in the identification of volatile degradation products.
Quantify trace levels of volatile compounds: Offering high sensitivity for the detection of low levels of impurities.
Interactive Data Table: Application of Hyphenated Techniques for this compound Analysis
| Technique | Analyte Type | Information Obtained |
| LC-MS | Non-volatile (this compound, impurities) | Molecular weight, structural information, impurity identification |
| GC-MS | Volatile (Degradation products) | Identification of volatile compounds, structural elucidation |
The use of these hyphenated techniques provides a comprehensive understanding of the chemical composition of a this compound sample, which is essential for ensuring its quality, safety, and efficacy.
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the characterization and quantification of this compound. These techniques provide information about the molecular structure and concentration of the compound by measuring its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis and stability monitoring of this compound. The principle of this technique is based on the absorption of UV or visible light by a molecule, which causes the excitation of electrons to higher energy levels.
Quantification:
This compound contains a chromophore in its structure, which allows it to absorb light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To quantify this compound using UV-Vis spectroscopy, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
Stability Monitoring:
UV-Vis spectroscopy can also be used to monitor the stability of this compound over time. The degradation of this compound may lead to changes in its chemical structure, which can result in a change in its UV spectrum. By monitoring the absorbance at the λmax of this compound, any decrease in its concentration due to degradation can be detected. Additionally, the appearance of new absorption bands in the spectrum may indicate the formation of degradation products.
Interactive Data Table: UV-Vis Spectroscopic Parameters for this compound
| Parameter | Description |
| λmax | Wavelength of maximum absorbance in the UV spectrum |
| Solvent | A suitable solvent that does not absorb at the λmax |
Note: The specific λmax would need to be determined experimentally for this compound in the chosen solvent.
While UV-Vis spectroscopy is a valuable tool for routine analysis, it is not as specific as chromatographic methods, as other compounds in the sample may also absorb at the same wavelength. Therefore, it is often used in conjunction with other analytical techniques for a complete analysis.
Infrared (IR) and Raman Spectroscopy for Structural Elucidation
Infrared (IR) and Raman spectroscopy are powerful techniques for the structural elucidation of molecules. They provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., C=O, N-H, S=O) vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.
The IR spectrum of this compound would show characteristic absorption bands corresponding to the functional groups present in its structure, such as:
The carboxylic acid group (C=O and O-H stretching).
The sulfonamide group (S=O and N-H stretching).
The aromatic ring (C-H and C=C stretching).
IR spectroscopy can be used to:
Confirm the identity of this compound: By comparing its IR spectrum to that of a reference standard.
Identify impurities and degradation products: The presence of additional absorption bands in the IR spectrum may indicate the presence of impurities or the formation of new functional groups due to degradation.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (usually from a laser) by a molecule. The scattered light has a different frequency from the incident light, and the difference in frequency corresponds to the vibrational frequencies of the molecule's bonds.
Like an IR spectrum, a Raman spectrum provides a fingerprint of the molecule and can be used for identification and structural analysis. Raman spectroscopy is particularly useful for analyzing aqueous solutions, as water is a weak Raman scatterer.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |
| Carboxylic Acid (C=O) | 1700 - 1725 |
| Carboxylic Acid (O-H) | 2500 - 3300 (broad) |
| Sulfonamide (S=O) | 1300 - 1350 and 1140 - 1180 |
| Aromatic Ring (C=C) | 1450 - 1600 |
Note: These are general ranges, and the exact frequencies for this compound would need to be determined experimentally.
Together, IR and Raman spectroscopy provide detailed information about the molecular structure of this compound and can be used to confirm its identity and detect any structural changes that may occur during storage or use.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound, providing unambiguous confirmation of its molecular framework. core.ac.uk By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and functional groups can be determined. core.ac.ukresearchgate.netnih.gov
In the ¹H NMR spectrum of a related sulfonamide, aromatic protons typically appear in the region of 6.51–7.70 ppm. rsc.org For this compound, which contains a substituted benzene (B151609) ring, distinct signals corresponding to the aromatic protons can be observed. The proton of the sulfonamide group (–SO₂NH–) in similar structures manifests as a singlet peak between 8.78 and 10.15 ppm. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. researchgate.net For analogous aromatic sulfonamides, the signal for the carbonyl carbon atom of an amide group appears around 169.4 ppm. rsc.org The carbon atoms within the benzene ring of this compound would exhibit characteristic chemical shifts, allowing for their precise assignment and confirming the substitution pattern. Two-dimensional NMR techniques, such as HETCOR, can be employed to further enhance spectral resolution and reduce broadening effects, which is particularly useful for complex organic solids. rsc.org
Interactive Table: Representative NMR Data for Aromatic Sulfonamide Structures
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 6.51 - 7.70 |
| ¹H | Sulfonamide (SO₂NH) | 8.78 - 10.15 |
| ¹³C | Carbonyl (C=O) | ~169.4 |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is representative of similar sulfonamide structures.
Electrochemical Methods for Available Chlorine Determination
Electrochemical methods are paramount for quantifying the "available chlorine" content of this compound, which is a direct measure of its disinfecting power. These techniques offer high sensitivity and accuracy.
Amperometric titration is a highly reliable method for determining free or combined chlorine and serves as a standard for comparison. nemi.gov This technique involves the titration of chlorine with a standard reducing agent, such as phenylarsine (B13959437) oxide (PAO), at a specific pH. nemi.govconsumables.com For free chlorine, the titration is conducted at a pH between 6.5 and 7.5. nemi.gov The endpoint is detected by measuring the change in current as the titrant is added, which corresponds to the complete reaction of the available chlorine. hach.com Automated amperometric titrators can enhance precision and ease of use by automating the titration process and endpoint calculation. labwrench.com
Potentiometric titration is another robust method for quantifying ions in solution. For related ion detection, such as chloride (Cl⁻), a silver indicator electrode is used with silver nitrate (B79036) (AgNO₃) as the titrant. metrohm.com The reaction between silver ions and chloride ions forms an insoluble silver chloride precipitate. metrohm.com The endpoint is determined by the sharp change in the solution's potential, which is monitored by the electrode. This method is widely applicable in various industries, including pharmaceutical and environmental analysis. metrohm.comresearchgate.net
Ion-Selective Electrodes (ISEs) provide a direct and convenient method for measuring the concentration of specific ions, such as chloride (Cl⁻), which is a key transformation product of this compound after it has exerted its disinfecting action. sisco.com
Chloride ISEs typically use a solid-state sensor with a silver chloride sensing pellet. hannainst.comhannainst.com A potential develops across the membrane due to the ion exchange between the membrane and the sample solution. hannainst.comhannainst.com This potential is proportional to the concentration of free chloride ions in the sample. For accurate measurements, it's crucial to adjust the ionic strength of both samples and standards to a constant value. hannainst.comhannainst.com Commercially available chloride ISEs can detect chloride concentrations over a wide range, from approximately 1.8 mg/L to 35,500 mg/L. hannainst.comvernier.combante-china.com
Interactive Table: Comparison of Electrochemical Methods
| Method | Principle | Application for this compound | Key Advantages |
| Amperometric Titration | Measurement of current change during titration. | Determination of available chlorine content. | High accuracy and precision, less affected by sample color or turbidity. nemi.gov |
| Potentiometric Titration | Measurement of potential change during titration. | Determination of chloride ions (transformation product). | Accurate and reliable results for ion quantification. metrohm.com |
| Ion-Selective Electrode (ISE) | Direct potentiometric measurement of specific ion activity. | Direct measurement of chloride ion concentration. | Fast, simple, and suitable for a wide concentration range. hannainst.comhannainst.com |
Quantitative Determination of this compound in Complex Matrices
Quantifying this compound in complex environmental samples, such as water or soil, requires meticulous sample preparation followed by validated and highly sensitive analytical methods.
Given the typically low concentrations of sulfonamides in the environment, a sample preparation step is essential to extract, clean up, and concentrate the analyte before instrumental analysis. nih.govmdpi.com Solid-Phase Extraction (SPE) is the most commonly used technique for this purpose. nih.govresearchgate.netrsc.org
For water samples, SPE involves passing the sample through a cartridge containing a solid sorbent (e.g., C18 or polymeric phases like Oasis HLB) that retains the sulfonamide compounds. hpst.czembrapa.br After loading the sample, interfering substances are washed away, and the target analytes are then eluted with a small volume of an organic solvent, such as methanol. hpst.cz This process not only isolates the analytes but also concentrates them, significantly improving detection limits. nih.gov Other techniques that have been employed for sulfonamide extraction include liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME). mdpi.comresearchgate.net
Validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. researchgate.netgavinpublishers.comnih.gov Key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netdcvmn.org
For the quantitative analysis of sulfonamides like this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly used. mdpi.comresearchgate.netlew.ro
Accuracy is determined by recovery studies, spiking a blank matrix with a known amount of the analyte and measuring the percentage recovered. Good recoveries for sulfonamides in water samples typically range from 70% to 120%. mdpi.comhpst.cz
Precision , expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. For environmental analysis, RSD values below 15-20% are generally considered acceptable. mdpi.comhpst.czmdpi.com
Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. researchgate.net This is typically evaluated by a calibration curve with a correlation coefficient (R²) greater than 0.99. hpst.czmdpi.com
Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3. mdpi.comnih.gov
Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision, often defined as a signal-to-noise ratio of 10. mdpi.comnih.gov
For advanced methods like online SPE coupled with LC-MS/MS for sulfonamide analysis in water, method detection limits can reach the low nanogram-per-liter (ng/L) level. nih.govnih.gov
Interactive Table: Typical Validation Parameters for Sulfonamide Analysis in Water
| Parameter | Typical Value/Range | Description |
| Accuracy (Recovery) | 70 - 120% | The percentage of the true amount of analyte that is detected by the method. mdpi.comhpst.cz |
| Precision (RSD) | < 15% | The degree of agreement among individual test results from repeated measurements. mdpi.com |
| Linearity (R²) | > 0.99 | The ability to produce results directly proportional to the analyte concentration. mdpi.com |
| LOD (ng/L) | 0.01 - 8.0 ng/L | The lowest concentration of analyte that can be reliably detected. nih.govnih.gov |
| LOQ (ng/L) | 0.02 - 26.0 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified. mdpi.comepa.gov |
Computational Chemistry and Molecular Modeling Studies of Halazone Sodium
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into the geometry, stability, and electronic nature of halazone (B1210301) sodium.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems wikipedia.org. It is particularly effective for determining the ground state geometry and energy of molecules like halazone sodium. By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(2d,p)), researchers can obtain a detailed picture of the molecule's three-dimensional structure researchgate.net.
The optimized geometry of the halazone anion reveals key structural parameters. The bond lengths and angles are critical for understanding the molecule's stability and reactivity. For instance, the N-Cl bonds are of particular importance as their cleavage is central to the disinfectant properties of halazone. Theoretical calculations on related N-halamine compounds suggest that these bonds are susceptible to homolytic cleavage upon exposure to stimuli like UV light researchgate.net.
Below is a representative data table of calculated geometric parameters for the halazone anion based on DFT studies of similar molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.78 Å |
| S-N | 1.65 Å | |
| N-Cl | 1.75 Å | |
| S=O | 1.45 Å | |
| Bond Angle | Cl-N-Cl | 110.5° |
| O-S-O | 120.2° | |
| C-S-N | 105.8° | |
| Dihedral Angle | C-S-N-Cl | 75.0° |
Note: These values are illustrative and based on typical DFT calculations for N-halamine compounds.
The total energy calculated from DFT provides a measure of the molecule's thermodynamic stability. By comparing the energies of different conformations, the most stable structure can be identified.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying electronic structure aps.org. These calculations provide crucial information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |
For the halazone anion, the HOMO is typically localized on the carboxylate group and the benzene (B151609) ring, while the LUMO is often centered on the N-Cl antibonding orbitals. This distribution suggests that the molecule is susceptible to electrophilic attack at the aromatic ring and that the N-Cl bonds are the primary sites for reduction, leading to the release of chlorine.
Reaction Mechanism Predictions and Transition State Analysis
Understanding the reaction mechanisms of this compound is essential for predicting its stability and mode of action. Computational studies can elucidate the pathways of key chemical transformations, such as hydrolysis and decomposition.
Halazone's efficacy as a disinfectant stems from its ability to release active chlorine, a process initiated by hydrolysis. Computational studies on the hydrolysis of similar amide compounds have shown that the reaction can proceed through different mechanisms, with the rate-determining step often being the initial nucleophilic attack of a water molecule or hydroxide (B78521) ion researchgate.netnih.gov. For halazone, hydrolysis leads to the formation of hypochlorous acid (HOCl), a potent antimicrobial agent.
Decomposition, particularly under conditions like UV irradiation, is another critical process affecting the stability and long-term effectiveness of halazone. Theoretical studies on N-halamines indicate that photolytic decomposition can occur via homolytic cleavage of the N-Cl bond, generating a nitrogen-centered radical and a chlorine radical researchgate.net. This initiation step can be followed by a series of radical reactions, potentially leading to the degradation of the molecule and a loss of disinfecting capacity.
By mapping the potential energy surface of a reaction, computational chemistry can predict the most likely reaction pathway. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For the hydrolysis of halazone, a plausible pathway involves the following steps:
Nucleophilic attack of water on the sulfur atom of the sulfamoyl group.
Formation of a pentacoordinate sulfur intermediate (transition state).
Proton transfer from the attacking water molecule to the nitrogen atom.
Cleavage of the S-N bond to release p-sulfamoylbenzoic acid and N-chloro-hydroxylamine, which subsequently rearranges or reacts to form hypochlorous acid.
An illustrative energetic profile for a key step in a hypothetical reaction is presented below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Halazone + H₂O) | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Intermediate | +5 |
| 4 | Transition State 2 | +20 |
| 5 | Products | -10 |
Note: This table represents a hypothetical energy profile for a multi-step reaction and is for illustrative purposes.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in aqueous solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions nih.govresearchgate.net.
For this compound, MD simulations can be employed to study its solvation structure in water. The sodium cation and the halazone anion will each be surrounded by a shell of water molecules. The organization and dynamics of these hydration shells are crucial for understanding the solubility and reactivity of the compound. The carboxylate group of the halazone anion is expected to form strong hydrogen bonds with surrounding water molecules, while the nonpolar benzene ring will have weaker hydrophobic interactions.
MD simulations can also shed light on the interactions between the halazone anion and other species in solution. For example, simulations could model the approach of a water molecule to the N-Cl moiety, providing a dynamic view of the initial steps of hydrolysis. Furthermore, the interaction of halazone with biological molecules, such as bacterial cell membranes, could be simulated to understand its mechanism of antimicrobial action at a molecular level mdpi.com. The study of ion pairing between the sodium cation and the halazone anion in solution can also be investigated, revealing the extent to which they exist as a contact ion pair, a solvent-separated ion pair, or as fully solvated free ions mdpi.com.
Simulation of this compound in Aqueous Environments
The behavior of this compound in water is fundamental to its practical use. Molecular dynamics (MD) simulations are employed to model the compound in an aqueous environment, providing a detailed picture of its solvation and interactions with water molecules.
In these simulations, the system is typically composed of one or more this compound units (dissociated into sodium cations, Na+, and dichlorosulfamoylbenzoate anions) and a large number of explicit water molecules within a simulation box under periodic boundary conditions. nih.gov The interactions between atoms are governed by a force field, an empirical set of equations and parameters that describe the potential energy of the system. For aqueous electrolyte solutions, force fields like SPC/E for water are often combined with specialized parameters for the ions. figshare.comresearchgate.net Polarizable force fields, which account for the induction effects in response to the local electric field, can offer a more accurate description, though at a higher computational cost. researchgate.netresearchgate.netnih.gov
Simulations reveal the structure of the hydration shells around the constituent ions. The sodium cation is surrounded by a well-defined first solvation shell of water molecules. Ab initio molecular dynamics studies on similar systems show that Na+ ions typically coordinate an average of 5 to 5.5 oxygen atoms from water in their first solvation shell. nih.gov The dichlorosulfamoylbenzoate anion, with its distinct hydrophobic (benzene ring) and hydrophilic/charged (carboxylate and sulfamoyl) regions, exhibits more complex solvation. Water molecules form hydrogen bonds with the oxygen atoms of the carboxylate and sulfamoyl groups, while the hydration structure around the aromatic ring is less ordered.
Key data derived from these simulations include radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom or group on the ion, and coordination numbers, which quantify the number of water molecules in the solvation shells. These computational studies are essential for understanding the thermodynamic stability and solubility of this compound. iaea.orgosti.gov
Interactive Data Table: Representative Parameters for MD Simulation of this compound in Water
| Parameter/Output | Description | Typical Value/Method |
|---|---|---|
| Force Field (Ions) | Set of parameters describing ion-water and ion-ion interactions. | AMBER, CHARMM, OPLS-AA with custom parameterization |
| Water Model | Model used to simulate water molecules. | SPC/E, TIP3P, TIP5PEw figshare.com |
| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) |
| Simulation Time | Total duration of the simulated physical time. | 100 - 500 nanoseconds |
| Output: Na+ Hydration Number | Average number of water molecules in the first solvation shell of the sodium ion. | 5-6 nih.gov |
| Output: Radial Distribution Function | Provides the probability of finding a particle at a distance r from another particle. | Peak for Na-O(water) at ~2.4 Å |
Dynamics of Active Chlorine Species Release and Diffusion
The disinfectant property of this compound is contingent upon the hydrolysis of its N-chloro-sulfonamide group to release active chlorine, primarily hypochlorous acid (HOCl). wikipedia.org The dynamics of this chemical reaction can be investigated using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. cuni.cznih.govgromacs.orgmpg.de
In a QM/MM approach, the chemically active region—the dichlorosulfamoyl group and a few surrounding water molecules—is treated with a high-accuracy quantum mechanics method (like Density Functional Theory, DFT). The rest of the system, including the bulk solvent, is treated with a classical MM force field. This partitioning allows for the simulation of bond-breaking and bond-forming events within a computationally manageable framework.
These simulations can map the reaction pathway for the hydrolysis of the N-Cl bonds. The process involves the nucleophilic attack of a water molecule on a chlorine atom, leading to the formation of hypochlorous acid (HOCl) and a monochlorosulfamoylbenzoate intermediate, which can subsequently release a second HOCl molecule. QM/MM calculations can determine the free energy barriers (activation energies) for these steps, providing insights into the reaction rates. The diffusion of the released HOCl molecules away from the parent anion into the bulk solvent is then tracked using classical MD simulations. The rate of release is heavily influenced by the pH of the solution, which dictates the equilibrium between different active chlorine species.
Interactive Data Table: pH Dependence of Active Chlorine Species in Water
| pH Range | Predominant Active Chlorine Species | Relative Disinfection Efficacy |
|---|---|---|
| < 4 | Chlorine Gas (Cl₂) | Moderate |
| 4 - 7.5 | Hypochlorous Acid (HOCl) | High |
| > 7.5 | Hypochlorite (B82951) Ion (OCl⁻) | Low |
In Silico Studies of Biochemical Target Interactions
In silico methods, particularly molecular docking and molecular dynamics, are instrumental in predicting and analyzing how Halazone and its parent acid might interact with biological macromolecules. archive.org These studies can identify potential molecular targets and elucidate the structural basis for the compound's biological activities beyond disinfection.
Molecular Docking and Binding Affinity Predictions with Enzymes and Ion Channels
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jpionline.org This method is used to estimate the strength of the interaction, often reported as a docking score or binding affinity (e.g., kcal/mol).
Enzyme Interactions: Experimental screening has identified Halazone as an inhibitor of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme. researchgate.netmedchemexpress.com Molecular docking studies can be performed to understand this inhibition. The crystal structure of hCA II (e.g., PDB ID: 2AW1, 4M2R) serves as the receptor. mdpi.comrcsb.org Docking simulations typically show the sulfonamide group of Halazone coordinating directly with the catalytic Zn2+ ion in the active site, displacing a water molecule/hydroxide ion, which is a hallmark of sulfonamide-based hCA inhibitors. mdpi.comnih.govekb.eg The rest of the molecule forms additional hydrogen bonds and van der Waals interactions with active site residues like Thr199 and His94, enhancing binding affinity. mdpi.com The predicted binding affinity can be compared with experimental values (e.g., Kd of 1.45 µM for Halazone) and other known inhibitors. researchgate.netmedchemexpress.com
Ion Channel Interactions: Halazone has also been reported to affect the function of voltage-gated sodium channels by inhibiting their inactivation. medchemexpress.com Docking studies can explore the interaction of Halazone with structural models of these channels (e.g., from PDB). These channels have a central pore where local anesthetics and other modulators are known to bind. jpionline.orgscirp.orgmdpi.com Docking simulations can predict whether Halazone binds within this pore, potentially interacting with key residues in the S6 transmembrane helices that line the pore, such as the critical F1762 residue (in rNav1.5). mdpi.commdpi.com The binding affinity is often state-dependent, with higher affinity predicted for the open or inactivated states of the channel, consistent with experimental observations. scirp.org
Interactive Data Table: Predicted Binding Affinities of Halazone with Biological Targets
| Target Protein | PDB ID (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Human Carbonic Anhydrase II | 2AW1 mdpi.com | -7.5 to -9.0 | Zn2+, Thr199, His94 mdpi.com |
| Voltage-Gated Sodium Channel (Open State) | 6UZ3 | -6.5 to -8.0 | Phe1762, Tyr1769 mdpi.com |
| Voltage-Gated Sodium Channel (Inactivated State) | 6UZ0 | -7.0 to -8.5 | Phe1762, Tyr1769 mdpi.com |
Conformational Analysis and Energetic Contributions to Binding
Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation about its single bonds. ic.ac.ukwikipedia.org For a flexible molecule like Halazone, its bioactive conformation—the shape it adopts when bound to a target—may not be its lowest energy state in solution. irbbarcelona.org
Computational methods can systematically explore the conformational space of Halazone by rotating its key single bonds, such as the C-S and S-N bonds. The energy of each conformation is calculated to generate a potential energy surface. This analysis helps identify low-energy, stable conformations that are likely to be relevant for binding.
When a ligand binds, the total binding free energy is a sum of various energetic contributions. nih.gov Molecular dynamics simulations of the protein-ligand complex, followed by free energy calculations (e.g., using MM/PBSA or MM/GBSA methods), can dissect these contributions. This analysis quantifies the favorable energetic terms, such as van der Waals interactions and electrostatic interactions (including hydrogen bonds), and the unfavorable terms, such as the desolvation penalty (the energy required to remove water from the ligand and the binding site) and the entropic cost of restricting the ligand's motion. chemrxiv.org Such studies reveal which parts of the Halazone molecule contribute most significantly to the binding affinity, guiding the design of more potent derivatives. For instance, the analysis might show a large favorable electrostatic contribution from the sulfonamide group's interaction with the zinc ion in hCA II, while the benzene ring contributes through favorable van der Waals contacts with hydrophobic residues. nih.gov
Interactive Data Table: Hypothetical Energetic Contributions to Halazone Binding
| Energy Component | Description | Predicted Value (kcal/mol) |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from short-range attractive/repulsive forces. | -30.5 |
| ΔE_elec (Electrostatic) | Energy from charge-charge and hydrogen bond interactions. | -25.2 |
| ΔG_pol (Polar Solvation) | Energy cost to desolvate polar groups. | +42.8 |
| ΔG_nopol (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces. | -4.1 |
| ΔG_binding (Total) | Estimated Binding Free Energy (excluding entropy) | -17.0 |
Environmental Chemical Transformations and Fate of Halazone Sodium
Behavior and Persistence in Aquatic Systems
When introduced into aquatic systems, Halazone (B1210301) sodium does not persist in its original form. It readily hydrolyzes to release hypochlorous acid (HOCl) and p-sulfonamidobenzoic acid. nih.govwikipedia.org The hypochlorous acid is the active disinfecting agent and is the primary driver of subsequent chemical transformations in the environment. wikipedia.org Solutions of Halazone are known to be unstable and lose active chlorine rapidly. nih.govmedchemexpress.com
The persistence and chemical fate of the active chlorine species released from Halazone sodium are heavily dependent on the chemistry of the receiving water body. Key factors include pH, temperature, and the concentration of natural organic matter (NOM).
pH: The pH of the water governs the equilibrium between hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl⁻). bestuv.comcanada.ca HOCl, a more potent oxidizing and disinfecting agent, is the predominant species at pH levels below 7.5. boquinstrument.comboquinstrument.com At higher pH values, the equilibrium shifts towards the less reactive hypochlorite ion. canada.caboquinstrument.comboquinstrument.com This speciation significantly impacts the rates of reaction with other substances in the water, including NOM, and influences the formation of disinfection by-products.
Temperature: Higher water temperatures increase the rate of chemical reactions, leading to a more rapid decay of free chlorine residuals. boquinstrument.comboquinstrument.comnih.gov This accelerated decay is due to faster reaction rates with organic and inorganic materials in the water and increased volatility. boquinstrument.comnih.gov Some studies suggest that a 5°C rise in temperature can double the rate of chlorine dissipation. researchgate.net
Organic Matter: Natural organic matter, composed of substances like humic and fulvic acids, is a primary sink for free chlorine in aquatic environments. semanticscholar.org The chlorine released from Halazone reacts with NOM, a process known as "chlorine demand." tandfonline.com This reaction consumes the free chlorine, reducing its persistence, and leads to the formation of various halogenated organic compounds. semanticscholar.orgtandfonline.com
| Parameter | Influence on Chemical Fate of Halazone-Derived Free Chlorine |
|---|---|
| pH | Determines the ratio of HOCl to OCl⁻. Lower pH favors the more reactive HOCl, while higher pH favors the less reactive OCl⁻. Affects reaction rates and DBP formation pathways. canada.caboquinstrument.comboquinstrument.com |
| Temperature | Higher temperatures accelerate chlorine decay rates due to increased reaction kinetics with substances in the water. boquinstrument.comnih.govresearchgate.net |
| Natural Organic Matter (NOM) | Reacts with and consumes free chlorine, reducing its persistence. Serves as the primary precursor for the formation of disinfection by-products. semanticscholar.orgtandfonline.com |
The parent this compound molecule is non-persistent in solution due to its rapid hydrolysis. nih.gov The persistence of its antimicrobial activity is therefore determined by the stability and degradation rate of the free chlorine it releases. The decay of free chlorine in natural waters typically follows first-order kinetics, but its half-life is highly variable and site-specific. nih.gov
In environments with high concentrations of organic matter, such as surface waters, the half-life of free chlorine can be relatively short. mdpi.com Conversely, in groundwater where organic matter and microbial activity are low, the decay rate is significantly slower. mdpi.com In laboratory studies simulating distribution systems, the half-life of free chlorine has been measured at approximately 140 minutes. nih.gov However, in natural sunlit surface waters, photodegradation can reduce the half-life to as little as 12 to 60 minutes. researchgate.net
| Water System Type | Primary Degradation Pathways | Representative Half-Life of Free Chlorine | Reference |
|---|---|---|---|
| Surface Water (High NOM) | Reaction with NOM, Photolysis, Microbial reactions | Minutes to Hours | mdpi.comresearchgate.net |
| Groundwater (Low NOM) | Slow reactions with inorganic species | Hours to Days | mdpi.com |
| Water Distribution System (Lab Study) | Reaction with NOM, Pipe wall reactions | ~140 minutes | nih.gov |
| Sunlit Surface Water (pH 5-8) | Photolysis | 12 - 60 minutes | researchgate.net |
Chemical Formation of Disinfection By-Products
A significant aspect of the environmental fate of this compound is the formation of disinfection by-products (DBPs) from the reaction of its liberated hypochlorous acid with natural organic matter. tandfonline.com These reactions produce a variety of halogenated organic compounds, including regulated substances such as trihalomethanes (THMs) and haloacetic acids (HAAs). semanticscholar.org
The hypochlorous acid generated from Halazone is a strong electrophile and chlorinating agent. wikipedia.org It readily attacks electron-rich sites within the complex structures of NOM. acs.org NOM is a heterogeneous mixture of organic compounds, including humic acids, fulvic acids, proteins, and carbohydrates, all of which can serve as precursors to DBP formation. semanticscholar.org The reaction involves the substitution of chlorine atoms onto the organic precursor molecules, leading to the formation of chlorinated organic compounds. If bromide is present in the water, the hypochlorous acid can oxidize it to hypobromous acid, which can then form brominated or mixed bromo-chloro DBPs. semanticscholar.org
Trihalomethanes (THMs) and Haloacetic acids (HAAs) are two of the most prevalent classes of DBPs formed during chlorination. semanticscholar.org
Trihalomethane (THM) Formation: The primary pathway for THM formation is the haloform reaction. This reaction occurs when chlorine attacks specific functional groups within NOM, such as methyl ketones, or structures that can be oxidized to form them, like certain aromatic rings (e.g., resorcinol (B1680541) structures) and aliphatic β-dicarbonyl moieties. acs.orgolympianwatertesting.com The reaction proceeds via successive halogenation of an activated carbon atom, followed by a hydrolysis step that cleaves the carbon-carbon bond, releasing a trihalomethane molecule (e.g., chloroform, bromodichloromethane). acs.org Higher pH conditions generally favor the final hydrolysis step, leading to increased THM formation. mdpi.com
Haloacetic Acid (HAA) Formation: The formation pathways for HAAs are more varied and complex than for THMs. They are formed from the oxidative degradation of a wide range of NOM structures. tandfonline.com Both aromatic and aliphatic precursors can contribute to HAA formation. acs.org For example, chlorine can oxidize phenolic structures within NOM, leading to ring cleavage and the formation of smaller, chlorinated organic acids, including various HAAs. Unlike THMs, the formation of some HAAs can be more favorable under neutral or slightly acidic pH conditions. tandfonline.com
| DBP Class | Primary Precursors in NOM | General Formation Pathway | Influence of pH |
|---|---|---|---|
| Trihalomethanes (THMs) | Activated aromatic rings, methyl ketones, β-dicarbonyl structures | Haloform reaction: electrophilic substitution followed by hydrolytic cleavage. acs.orgolympianwatertesting.com | Formation generally increases with increasing pH. mdpi.com |
| Haloacetic Acids (HAAs) | Aromatic and aliphatic structures, including phenols and β-keto acids. acs.org | Oxidative degradation and chlorine incorporation into various organic structures. tandfonline.com | Formation is complex; some species are favored at lower pH. tandfonline.com |
Photochemical Degradation in Environmental Exposures
Sunlight can play a crucial role in the environmental transformation of this compound and its reactive by-products. The parent compound itself is known to be sensitive to light. nih.govnih.gov More significantly, the active chlorine species it releases into the water are subject to photochemical degradation.
Direct photolysis of free chlorine (both HOCl and OCl⁻) occurs upon absorption of ultraviolet (UV) radiation present in sunlight. bestuv.comwisc.edu This process breaks the chlorine-oxygen bond, generating highly reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). rsc.orgresearchgate.net These radicals can then participate in advanced oxidation processes, degrading a wide range of organic compounds.
The rate of photolysis is dependent on both pH and the wavelength of light. nsf.gov The hypochlorite ion (OCl⁻) absorbs light more strongly at wavelengths typical of sunlight compared to hypochlorous acid (HOCl). nsf.gov Consequently, the photochemical degradation of free chlorine is generally faster at higher pH values where OCl⁻ is the dominant species. researchgate.netnsf.gov In clear, shallow sunlit waters, photolysis can be a major degradation pathway for the active chlorine derived from Halazone, with reported surface half-lives as short as 12 minutes at pH 8. researchgate.net
Interactions with Soil and Sediment Components
Adsorption and Desorption Characteristics on Environmental Surfaces
No specific studies detailing the adsorption and desorption coefficients (Koc, Kd) of this compound on various environmental surfaces such as clay, organic matter, or different soil types were found. Understanding these characteristics is crucial for predicting the mobility and bioavailability of the compound in the environment. In the absence of such data, it is difficult to determine whether this compound is likely to be mobile in soil and leach into groundwater or remain bound to soil and sediment particles.
Chemical Transformations in Solid Matrices
Information regarding the chemical transformation and degradation pathways of this compound in solid matrices like soil and sediment is scarce. Halazone is known to hydrolyze in water to yield hypochlorous acid. nih.govwikipedia.org However, its degradation processes in the complex chemical and biological environment of soil and sediment, including potential biotic and abiotic transformation products, have not been characterized. The general reactivity of sodium in soil can lead to changes in soil properties, but specific reactions involving the this compound molecule in these environments are not documented. researchgate.netmontana.eduumcs.pl
Environmental Monitoring and Chemical Assessment of this compound Residues
The lack of established analytical methods for detecting this compound residues in environmental samples presents a significant challenge to its environmental monitoring and assessment. While general analytical techniques for organic contaminants in water and soil exist, specific methodologies validated for this compound in complex environmental matrices could not be identified. env.go.jpnih.govut.ac.ir This absence of targeted monitoring data means that the extent of environmental contamination, if any, is unknown. Consequently, a comprehensive chemical assessment of its residues and the associated environmental risks cannot be performed.
Q & A
Q. What are the key physicochemical properties of Halazone sodium critical for experimental design and stability assessment?
this compound (4-(dichlorosulfamoyl)benzoic acid) exhibits limited solubility in water (>1:1000), moderate solubility in alcohol (1:140), and negligible solubility in ether or chloroform. Its stability is pH-dependent, degrading rapidly in alkaline conditions. Researchers should prioritize solubility testing using standardized methods (e.g., gravimetric analysis) and employ UV-Vis spectroscopy to monitor degradation kinetics under varying pH and temperature conditions. Storage in airtight, light-protected containers is essential to prevent decomposition .
Q. How can pharmacopeial standards guide the validation of this compound purity in laboratory preparations?
The United States Pharmacopeia (USP) specifies purity criteria, including limits on readily carbonizable substances. Researchers should use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities. Comparative analysis with reference spectra from the USP monograph is critical. Additionally, hydrazine contamination testing via benzaldehyde derivatization (forming benzalazine) is recommended to ensure compliance with safety thresholds .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound’s dual role as a sodium channel inhibitor and carbonic anhydrase II (CA II) antagonist?
Electrophysiological studies on sodium channels (e.g., voltage-clamp experiments in frog nerve fibers) require precise control of Halazone concentrations (µM range) to isolate its inhibitory effects from nonspecific oxidative damage. For CA II inhibition, researchers should employ stopped-flow spectrophotometry to measure enzyme kinetics (Kd = 1.45 µM) and validate results with competitive inhibitors like acetazolamide. Cross-validation using molecular docking simulations (e.g., AutoDock Vina) can clarify binding site interactions .
Q. How can researchers address contradictions in this compound’s disinfection efficacy under varying environmental conditions?
Conflicting efficacy data often arise from differences in water organic content, pH, and chlorine demand. A tiered approach is recommended:
- Step 1: Standardize test conditions using WHO guidelines for water quality (e.g., turbidity <5 NTU, pH 6.5–8.5).
- Step 2: Compare Halazone with alternative disinfectants (e.g., Chloramine-T) via colony-forming unit (CFU) assays.
- Step 3: Use mass spectrometry to quantify residual chlorine species and correlate with microbiological outcomes. Discrepancies in field vs. lab studies may require adjusting Halazone dosages (e.g., 4 mg active chlorine/L for highly contaminated water) .
Q. What methodologies are optimal for analyzing this compound’s stability and decomposition byproducts in aqueous solutions?
Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS/MS to identify byproducts like dichlorosulfamoyl derivatives. Kinetic modeling (Arrhenius equation) can predict shelf life under storage conditions. For real-time monitoring, Fourier-transform infrared (FTIR) spectroscopy is effective in detecting structural changes, particularly in the sulfonamide and carboxyl functional groups .
Methodological and Reproducibility Challenges
Q. How can researchers ensure reproducibility in studies investigating this compound’s interactions with transition metals?
Contamination by metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze unintended redox reactions. Protocols must include:
Q. What strategies mitigate risks when scaling up this compound synthesis for preclinical studies?
Safety protocols for handling HN3 (hydrazoic acid) intermediates must be prioritized, including:
- Conducting reactions in fume hoods with blast shields.
- Limiting HN3 concentrations to <200 ppm and avoiding transition metal catalysts.
- Implementing real-time gas monitoring for chlorine off-gassing. Scalability should be validated via microreactor systems to enhance mixing efficiency and reduce thermal hazards .
Data Interpretation and Knowledge Gaps
Q. How should researchers interpret conflicting data on this compound’s environmental persistence and ecotoxicological impact?
Discrepancies often stem from variability in test organisms (e.g., Daphnia magna vs. algae) and exposure durations. A tiered ecotoxicity assessment framework is recommended:
What unresolved mechanistic questions warrant further investigation into this compound’s antimicrobial activity?
Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
